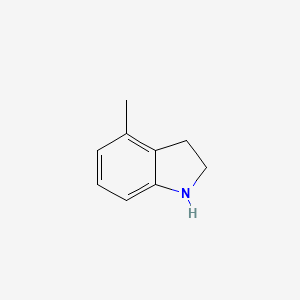

4-Methylindoline

Descripción

Historical Context of Indoline (B122111) Derivatives in Organic Synthesis

The study of indole (B1671886) chemistry, the parent structure of indoline, dates back to the 19th century with the investigation of the dye indigo. wikipedia.org In 1866, Adolf von Baeyer accomplished the reduction of oxindole (B195798) to indole. wikipedia.org This foundational work paved the way for the exploration of indole derivatives. The Fischer indole synthesis, developed in 1883 by Emil Fischer, became a cornerstone for synthesizing substituted indoles. wikipedia.orgcreative-proteomics.com Over the years, interest in indole and its reduced form, indoline, intensified with the discovery of their presence in vital alkaloids like tryptophan and auxins. nih.govwikipedia.org The development of synthetic methods for indoline derivatives has been driven by their importance as chiral auxiliaries, catalysts, and as core components of natural products and pharmaceuticals. acs.org

Structural Characteristics and Chemical Importance of the Indoline Nucleus

The indoline nucleus consists of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, where the 2-3 bond is saturated. wikipedia.org This bicyclic structure is aromatic and possesses a nitrogen atom that imparts basic properties. ontosight.aiontosight.ai The indoline core is a versatile scaffold in medicinal chemistry, serving as a fundamental element in the design of new therapeutic agents. researchgate.net Its unique structure allows for interactions with biological macromolecules like proteins and nucleic acids. researchgate.net The reactivity of the indoline nucleus, particularly its susceptibility to electrophilic substitution, makes it a valuable building block in organic synthesis. impactfactor.org

Rationale for Research on Substituted Indoline Derivatives, with a Focus on 4-Methylindoline

The substitution on the indoline ring system is a key strategy for modulating the molecule's physicochemical and biological properties. Methylated indoline derivatives, in particular, are of significant interest. The introduction of a methyl group can impact factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its methyl group at the 4-position of the indoline core, presents a specific substitution pattern that warrants detailed investigation. Research into this compound aims to understand how this specific methylation influences its chemical behavior and to explore its potential in various applications. Recent studies have investigated the therapeutic potential of methylindoline derivatives in ameliorating conditions like cadmium-induced nephritis. nih.gov

Overview of Current Research Trajectories in Indoline Chemistry

Contemporary research in indoline chemistry is multifaceted and dynamic. Key areas of investigation include the development of novel and more efficient synthetic methodologies, often employing metal-catalyzed reactions and C-H activation strategies. researchgate.netrsc.org There is a growing emphasis on green chemistry approaches to synthesize indole and indoline derivatives. openmedicinalchemistryjournal.comresearchgate.net In medicinal chemistry, the focus remains on designing and synthesizing new indoline-based compounds with a wide range of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. openmedicinalchemistryjournal.combiosynth.comresearchgate.net Furthermore, the application of indole and indoline derivatives in materials science, such as in the development of organic electronics, is an expanding field of research. numberanalytics.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H9N | thermofisher.com |

| Molecular Weight | 131.18 g/mol | matrixscientific.com |

| CAS Number | 62108-16-1 | bldpharm.com |

| Melting Point | 5.0 °C | matrixscientific.com |

| Boiling Point | 267 °C | chemicalbook.com |

| Density | 1.062 g/mL at 25 °C | chemicalbook.com |

| Refractive Index (nD20) | 1.6060 | jk-sci.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-7-3-2-4-9-8(7)5-6-10-9/h2-4,10H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRIUSPUGCAPHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCNC2=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10977698 | |

| Record name | 4-Methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62108-16-1 | |

| Record name | 4-Methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methylindoline and Its Derivatives

Strategies for the Construction of the 4-Methylindoline Core

The fundamental challenge in synthesizing this compound lies in controlling the regiochemistry of the cyclization or functionalization step to ensure the desired substitution pattern. The following sections delineate the principal methods employed to construct this valuable heterocyclic framework.

Cyclization reactions represent the most common and versatile approach for building the indoline (B122111) core. These methods typically involve the formation of the crucial C-N or C-C bond that closes the five-membered ring onto the aromatic system. The specific substitution pattern of the final product is dictated by the structure of the acyclic precursor.

The Fischer indole (B1671886) synthesis is a venerable and widely used method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.govwikipedia.org While this reaction directly yields an indole, the resulting indole can be readily reduced to the corresponding indoline. To obtain a 4-methyl substituted indole, the reaction requires a specifically substituted phenylhydrazine.

The general mechanism involves the formation of a phenylhydrazone, which then tautomerizes to an enehydrazine. wikipedia.org A nih.govnih.gov-sigmatropic rearrangement followed by the loss of ammonia (B1221849) leads to the aromatic indole. wikipedia.org For the synthesis of 4-methylindole (B103444), the necessary starting material is m-tolylhydrazine . The reaction is typically catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃). nih.govwikipedia.org The choice of catalyst and reaction conditions can significantly influence the yield and regioselectivity, particularly when using unsymmetrical ketones. nih.gov

Key Features of Fischer Indolization for 4-Methylindole:

| Feature | Description |

|---|---|

| Starting Materials | m-Tolylhydrazine and an appropriate aldehyde or ketone (e.g., acetaldehyde, acetone). |

| Key Reagents | Acid catalyst (Brønsted or Lewis). |

| Product | 4-Methylindole (or a derivative thereof), which requires a subsequent reduction step to yield this compound. |

| Regiocontrol | The position of the methyl group is determined by the substitution pattern of the starting phenylhydrazine. |

The Bartoli indole synthesis is a powerful method for creating substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgonlineorganicchemistrytutor.com A key advantage of this reaction is its ability to access indoles with substitution at the C7 position, which is often difficult with other methods. jk-sci.comnih.gov The reaction requires at least three equivalents of the Grignard reagent when starting from a nitroarene. wikipedia.org

The mechanism involves the initial reaction of the Grignard reagent with the nitro group, eventually forming a nitrosoarene intermediate. Subsequent additions of the Grignard reagent and a nih.govnih.gov-sigmatropic rearrangement lead to the indole ring. onlineorganicchemistrytutor.comjk-sci.com The presence of a bulky substituent at the ortho position of the nitroarene is crucial for the success of the reaction. wikipedia.org

For the direct synthesis of 4-methylindole, a precursor such as 2-nitro-m-xylene would be required. However, a significant advancement, the Dobbs modification, expands the scope of the Bartoli synthesis. This variation uses an ortho-bromine as a removable directing group, allowing for the synthesis of indoles that are not easily accessible through the traditional route. This modification has been successfully applied to the synthesis of 4-methylindole. wikipedia.orgresearchgate.net

The Madelung synthesis is a thermal, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine to form an indole. wikipedia.org The classic conditions for this reaction are quite harsh, often requiring a strong base like sodium or potassium ethoxide at very high temperatures (200–400 °C). wikipedia.org The reaction proceeds via deprotonation of the methyl group ortho to the acylated amine, followed by nucleophilic attack of the resulting carbanion onto the amide carbonyl.

To apply this method for the synthesis of a 4-methylindole derivative, the starting material must be an N-acyl derivative of 2,3-dimethylaniline . The strong base deprotonates the methyl group at the 2-position, which then cyclizes. Due to the demanding conditions, the scope of the traditional Madelung synthesis is somewhat limited. However, several modified procedures have been developed that operate under milder conditions, for instance, by using organolithium reagents, which has broadened the applicability of this synthetic strategy. organic-chemistry.orgresearchgate.net

Reductive cyclization is a highly effective strategy for the direct synthesis of the indoline ring system, avoiding the need for a separate reduction step from an indole intermediate. These methods typically involve the reduction of a functional group, most commonly a nitro group, which then triggers an intramolecular cyclization. rwth-aachen.de

A common approach involves the reduction of an ortho-nitro-substituted phenethylamine (B48288) derivative. The nitro group is reduced to an amine, which then undergoes an intramolecular nucleophilic substitution or condensation to form the indoline ring. To synthesize this compound, a suitable precursor would be 2-(3-methyl-2-nitrophenyl)ethylamine or a related derivative with a leaving group on the ethyl side chain. A variety of reducing agents can be employed, with iron powder in the presence of an acid (e.g., Fe/HCl) being a classic and effective choice for nitro group reduction leading to cyclization. nih.gov This cascade reaction provides a concise route to a wide range of substituted indolines. rwth-aachen.de

Comparison of Core Cyclization Strategies

| Synthetic Method | Typical Precursor for this compound | Key Conditions | Direct Product |

|---|---|---|---|

| Fischer Indolization | m-Tolylhydrazine | Acid catalyst (e.g., PPA, ZnCl₂) | 4-Methylindole |

| Bartoli Synthesis | 2-Nitro-m-xylene or via Dobbs modification | Vinyl Grignard reagent (≥3 eq.) | 4-Methylindole |

| Madelung Synthesis | N-Acyl-2,3-dimethylaniline | Strong base (e.g., NaOEt), high temp. | 4-Methylindole |

| Reductive Cyclization | 2-(3-Methyl-2-nitrophenyl)ethylamine | Reducing agent (e.g., Fe/HCl) | this compound |

An alternative to constructing the ring with the methyl group already present is to introduce the methyl group onto a pre-existing indoline or indole nucleus. The direct C-H functionalization of the C4 position of an unsubstituted indoline is challenging due to the potential for reaction at other sites on the aromatic ring (C5, C7) or at the nitrogen atom.

A more common and controllable strategy involves the regioselective functionalization of an indole precursor, followed by reduction of the pyrrole (B145914) ring to afford the indoline. The electronic nature of the indole ring favors electrophilic substitution at the C3 position. Therefore, achieving functionalization at C4 often requires specific strategies:

Use of Directing Groups: An N-protecting group can influence the regioselectivity of electrophilic substitution. For example, large protecting groups on the nitrogen can sterically hinder positions C2 and C7, potentially favoring reaction at other sites.

Directed Ortho-Metalation: A directing group on the nitrogen atom can be used to direct metalation (e.g., lithiation) to the C7 or C2 positions. Subsequent functionalization is then directed by the position of the metal. Achieving C4 functionalization through this route is less direct.

Functionalization of Pre-substituted Indoles: A more reliable method involves starting with an indole that already bears a functional group that can be converted to or replaced by a methyl group. For example, a 4-bromoindole (B15604) can undergo cross-coupling reactions (e.g., Suzuki or Stille coupling) with an appropriate organometallic reagent to introduce the methyl group. The resulting 4-methylindole is then reduced to this compound. Research has demonstrated the feasibility of synthesizing functionalized 4-methylindoles, such as 2-cyano-5-formyl-4-methyl-1H-indole, on a scalable level, underscoring that regioselective functionalization strategies are viable for producing these precursors. amanote.com

The reduction of the 4-methylindole precursor to this compound is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), or with chemical reducing agents such as sodium cyanoborohydride in an acidic medium.

Regioselective Functionalization of Indoline Precursors to Yield this compound

Synthetic Transformations for the Derivatization of this compound

The this compound scaffold offers multiple sites for further functionalization, including the nitrogen atom and the aromatic ring, allowing for the synthesis of a diverse range of derivatives.

The secondary amine of the indoline ring is readily functionalized through N-alkylation and N-acylation reactions. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfonates, in the presence of a base like potassium carbonate or sodium hydride. Iridium-catalyzed N-alkylation of indolines using alcohols as alkylating agents in water represents a green and efficient alternative. wikipedia.org

N-acylation is typically performed using acyl chlorides or anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. A chemoselective N-acylation of indoles using thioesters as a stable acyl source has been reported, offering a mild and functional group tolerant method that could be applicable to this compound. organic-chemistry.org

| Indole Derivative | Thioester | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 3-Methylindole | S-Methyl butanethioate | Cs₂CO₃ | Xylene | 140 | 62 |

| Indole | S-Methyl decanethioate | Cs₂CO₃ | Xylene | 140 | 75 |

| 5-Bromoindole | S-Methyl benzothioate | Cs₂CO₃ | Xylene | 140 | 93 |

The benzenoid ring of this compound is susceptible to electrophilic aromatic substitution, with the regioselectivity of the reaction being influenced by the directing effects of both the amino group (or its N-protected form) and the C-4 methyl group. The amino group is a powerful activating, ortho-, para-director, while the methyl group is a weakly activating, ortho-, para-director.

In the case of this compound, the positions ortho and para to the strongly activating amino group are C-7 and C-5, respectively. The methyl group at C-4 directs to its ortho positions (C-3 and C-5) and its para position (C-7). Therefore, the directing effects of both substituents reinforce each other at positions C-5 and C-7.

Nitration: Nitration of this compound, typically carried out with a mixture of nitric acid and sulfuric acid, is expected to yield a mixture of 5-nitro-4-methylindoline and 7-nitro-4-methylindoline. The exact ratio of these isomers would depend on the reaction conditions and the steric hindrance around each position.

Halogenation: Halogenation with reagents like bromine or chlorine in the presence of a Lewis acid, or with N-halosuccinimides, would also be directed to the C-5 and C-7 positions, affording 5-halo- and 7-halo-4-methylindoline derivatives.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation, which introduce alkyl and acyl groups, respectively, onto the aromatic ring, are also anticipated to occur at the C-5 and C-7 positions. mt.com These reactions are typically catalyzed by strong Lewis acids like aluminum chloride.

It is important to note that under the strongly acidic conditions often employed for electrophilic aromatic substitution, the nitrogen of the indoline ring can be protonated, which would change its directing effect from strongly activating and ortho-, para-directing to strongly deactivating and meta-directing (relative to the nitrogen). In such cases, the directing effect of the methyl group would become dominant, favoring substitution at C-5 and C-7. Protection of the nitrogen atom, for example as an amide, would maintain its ortho-, para-directing influence while moderating its activating strength.

Electrophilic Aromatic Substitution on the Benzenoid Ring of this compound

Halogenation and Sulfonation Reactions

The introduction of halogen and sulfonyl groups onto the this compound scaffold is a critical step for further functionalization, providing handles for cross-coupling reactions and modifying the electronic properties of the molecule.

Halogenation: The regioselective halogenation of arenes is a powerful tool in organic synthesis. For indoline systems, including this compound, electrophilic aromatic substitution reactions are the most common methods for introducing halogen atoms onto the benzene (B151609) ring. The methyl group at the C4 position is an ortho-, para-director. Given that the para position is blocked, halogenation is generally expected to occur at the C5, C7, or C6 positions. The specific outcome can be influenced by the choice of halogenating agent, solvent, and reaction temperature.

Common halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are frequently employed. For instance, palladium-catalyzed methods have been developed for the regioselective halogenation of arene C-H bonds using N-halosuccinimides as the oxidant, which can offer products complementary to those from traditional electrophilic aromatic substitution. organic-chemistry.org While specific studies on this compound are not abundant in readily available literature, related quinoline (B57606) systems have been regioselectively halogenated. For example, a metal-free protocol for the C5-halogenation of 8-substituted quinolines has been established using trihaloisocyanuric acid as the halogen source. nih.gov

| Substrate | Halogenating Agent | Catalyst/Conditions | Product(s) | Yield (%) | Reference |

| 8-Methylquinoline | TCCA | Acetonitrile, rt | 5-Chloro-8-methylquinoline & 5,7-Dichloro-8-methylquinoline | - | nih.gov |

| 8-Methylquinoline | TBCA | Acetonitrile, rt | 8-(Bromomethyl)quinoline & 5-Bromo-8-(bromomethyl)quinoline | - | nih.gov |

This table presents data for a related heterocyclic system due to the limited specific data for this compound.

Sulfonation: Aromatic sulfonation involves the replacement of a hydrogen atom on an arene with a sulfonic acid (–SO₃H) group. researchgate.net This is typically achieved by treating the aromatic compound with concentrated sulfuric acid or fuming sulfuric acid (oleum). mdpi.com The reaction is an electrophilic aromatic substitution where sulfur trioxide (SO₃) or its protonated form is the active electrophile. researchgate.net The sulfonation of this compound would be expected to follow the directing effects of the methyl and the amino groups, leading to substitution on the aromatic ring. The reversibility of sulfonation can be a useful feature, allowing the sulfonic acid group to be used as a protecting or directing group. researchgate.net

| Aromatic Substrate | Sulfonating Agent | Conditions | Product |

| Benzene | H₂SO₄ + SO₃ | Heat | Benzenesulfonic acid |

| Toluene | H₂SO₄ | Heat | Mixture of o- and p-toluenesulfonic acid |

Functionalization at the Pyrrolidine (B122466) Ring of this compound

Direct C-H functionalization of the pyrrolidine ring of indoline derivatives offers an atom-economical approach to introduce new substituents. These reactions can target the C2 and C3 positions of the indoline core.

Biocatalysis has emerged as a powerful strategy for the regio- and stereoselective C-H functionalization of N-substituted indolines. Engineered cytochrome P450 enzymes have been shown to catalyze carbene transfer reactions to produce both α- (C2) and β- (C3) functionalized indolines. chemrxiv.org For instance, in the reaction of N-methylindoline with ethyl diazoacetate (EDA), directed evolution of CYP119 catalysts can lead to selective formation of either the C2- or C3-alkylation product with high catalytic activity and selectivity. chemrxiv.org While this study focused on N-methylindoline, the principles can be extended to this compound derivatives.

| Substrate | Reagent | Catalyst | Product | Yield (%) | Regioselectivity (α:β) | Enantiomeric Excess (% ee) | Reference |

| N-Methylindoline | EDA | CYP119 variant (α-selective) | α-Functionalized | 73 | 87:13 | 24 (S) | chemrxiv.org |

| N-Methylindoline | Diazoacetone | CYP119 variant (α-selective) | α-Functionalized | 97 | 100:0 | 92 (S) | chemrxiv.org |

| N-Methylindoline | Diazoacetonitrile | CYP119 variant (α-selective) | α-Functionalized | 99 | 100:0 | 96 (S) | chemrxiv.org |

Transition metal-free methods have also been developed for the C3-alkylation of indoles using α-heteroaryl-substituted methyl alcohols. This reaction is believed to proceed through a hydrogen autotransfer-type mechanism. rsc.orgchemrxiv.org

Cross-Coupling Reactions Involving this compound Scaffolds (e.g., Suzuki-Miyaura Reactions)

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. wikipedia.orglibretexts.org This reaction is a cornerstone of modern organic synthesis, particularly for the creation of biaryl structures. organic-chemistry.org For this compound, a halogenated derivative, such as 5-bromo-4-methylindoline or 7-bromo-4-methylindoline, would be a suitable substrate for Suzuki-Miyaura coupling.

The general mechanism involves the oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction. organic-synthesis.com

Studies on the Suzuki-Miyaura coupling of 5-bromoindoline (B135996) derivatives have demonstrated the feasibility of this transformation. For example, microwave-promoted coupling of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one with various arylboronic acids using Pd(PPh₃)₄ and Cs₂CO₃ in ethanol (B145695) afforded the 5-arylated products in good to excellent yields. lmaleidykla.lt

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 5-Bromo-spiro[indole-piperidine] | Naphthalene-2-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 5-(Naphthalen-2-yl)-spiro[indole-piperidine] | 98 | lmaleidykla.lt |

| 5-Bromo-spiro[indole-piperidine] | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 5-Phenyl-spiro[indole-piperidine] | 95 | lmaleidykla.lt |

| 5-Bromo-spiro[indole-piperidine] | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 5-(3-Chlorophenyl)-spiro[indole-piperidine] | 89 | lmaleidykla.lt |

This table showcases results from a closely related 5-bromoindoline derivative, illustrating the potential for similar reactivity with halogenated this compound.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly atom-economical and offer a rapid route to complex molecules. Indole derivatives are frequently used as components in MCRs.

While specific examples of multicomponent reactions explicitly incorporating this compound are not prevalent in the reviewed literature, related indole-based MCRs provide a strong indication of the potential for this compound to participate in such transformations. For instance, copper-catalyzed three- or four-component reactions of 2-methylindole, aromatic aldehydes, and various dienophiles have been used to synthesize diverse spirotetrahydrocarbazoles. nih.gov Another example is the four-component synthesis of 9H-pyrimido[4,5-b]indoles using indole-3-carboxaldehydes, aromatic aldehydes, amines, and an ammonium (B1175870) iodide as the nitrogen source. mdpi.com

| Indole Component | Aldehyde | Third Component | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| 2-Methylindole | 4-Methylbenzaldehyde | 1,3-Dimethylbarbituric acid | CuSO₄, Toluene, 110°C | Spiro[carbazole-pyrimidine] | 82 | nih.gov |

| 2-Methylindole | 4-Methylbenzaldehyde | Dimedone | CuSO₄, Toluene, 110°C | Spiro[carbazole-cycloalkane] | 85 | nih.gov |

| Indole-3-carboxaldehyde | Benzaldehyde | Aniline (B41778), NH₄I | I₂, DMSO, 100°C | 9H-Pyrimido[4,5-b]indole | 73 | mdpi.com |

These examples suggest that this compound, with its reactive N-H bond and aromatic ring, could serve as a valuable building block in the development of novel multicomponent reactions for the synthesis of complex heterocyclic scaffolds.

Stereoselective Transformations of this compound

The development of stereoselective methods for the synthesis and functionalization of indoline derivatives is of significant interest due to the prevalence of chiral indoline cores in bioactive molecules.

Enantioselective synthesis of chiral indolines can be achieved through various strategies, including the asymmetric hydrogenation of indoles and the enantioselective cyclization of prochiral precursors. One notable method is the enantioselective intramolecular copper-catalyzed hydroamination of N-sulfonyl-2-allylanilines, which provides access to chiral 2-methylindolines with high enantioselectivity. chemrxiv.org This approach, while not starting from this compound, produces a chiral indoline scaffold that could be further elaborated.

| Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (% ee) | Reference |

| N-Tosyl-2-allylaniline | Cu(R,R)-Ph-box₂ | (R)-N-Tosyl-2-methylindoline | 72 | 86 | chemrxiv.org |

| N-Nosyl-2-allylaniline | Cu(R,R)-Ph-box₂ | (R)-N-Nosyl-2-methylindoline | 65 | 90 | chemrxiv.org |

Furthermore, biocatalytic methods, as mentioned in section 2.2.3, can provide highly enantioselective functionalization of the pyrrolidine ring of N-substituted indolines. chemrxiv.org These enzymatic transformations offer a green and efficient route to chiral functionalized indolines.

Advanced Spectroscopic Characterization of 4 Methylindoline and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution ¹H NMR for Proton Assignment and Spin-Spin Coupling Analysis

Proton (¹H) NMR spectroscopy of 4-Methylindoline allows for the precise assignment of each hydrogen atom within the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment. The aromatic protons on the benzene (B151609) ring typically resonate in the downfield region (6.5-7.5 ppm) due to the deshielding effect of the ring current. The protons on the five-membered heterocyclic ring and the methyl group appear at characteristic chemical shifts, reflecting their specific electronic surroundings.

Spin-spin coupling between adjacent non-equivalent protons provides valuable information about the connectivity of the molecule. The coupling constant, J, is a measure of the interaction between protons and is independent of the applied magnetic field strength. For instance, the protons on the ethylenic bridge of the indoline (B122111) ring (C2 and C3) exhibit characteristic coupling patterns that help to confirm their positions.

Table 1: Representative ¹H NMR Data for this compound Analogs (Indole Derivatives) Data presented for indole (B1671886) as a representative analog. Specific shifts for this compound may vary.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (N-H) | ~8.1 | br s | - |

| H-2 | ~6.5 | t | ~3.1 |

| H-3 | ~7.1 | t | ~3.1 |

| H-4 | ~7.6 | d | ~8.1 |

| H-5 | ~7.1 | t | ~7.6 |

| H-6 | ~7.2 | t | ~7.6 |

| H-7 | ~7.6 | d | ~7.9 |

br s = broad singlet, t = triplet, d = doublet

¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework. oregonstate.edu Each unique carbon atom in this compound gives a distinct signal in the spectrum, with its chemical shift being highly sensitive to its hybridization and the nature of its substituents. Aromatic carbons typically resonate between 110 and 160 ppm. oregonstate.edu The signal for the methyl carbon appears in the upfield region, characteristic of sp³-hybridized carbons. Quaternary carbons, which lack directly attached protons, are often identifiable by their lower intensity in proton-decoupled spectra. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Based on data for methyl-substituted indoles. acs.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~30 |

| C3 | ~38 |

| C3a | ~145 |

| C4 | ~130 |

| C5 | ~125 |

| C6 | ~120 |

| C7 | ~110 |

| C7a | ~150 |

| CH₃ | ~21 |

¹⁵N NMR for Nitrogen Environment Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atom in the indoline ring. The chemical shift of the nitrogen atom can distinguish between different oxidation states and bonding environments, such as amines, amides, or nitriles. For indoline and its derivatives, the nitrogen typically resonates in a specific region of the ¹⁵N NMR spectrum, which can be influenced by substitution on the ring or the nitrogen atom itself. csic.escsic.es Studies on related compounds like indole have shown that the nitrogen chemical shift provides crucial structural information. researchgate.net The use of ¹⁵N-labeled compounds can significantly enhance signal detection, allowing for the measurement of coupling constants between nitrogen and adjacent protons or carbons. beilstein-journals.org

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the bonds connecting them.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups.

Key vibrational modes for this compound include:

N-H Stretch: The secondary amine in the indoline ring exhibits a characteristic stretching vibration, typically appearing as a moderate to weak band in the 3300-3500 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). libretexts.org Aliphatic C-H stretches from the methyl group and the C2/C3 positions of the five-membered ring appear just below 3000 cm⁻¹ (e.g., 2850-3000 cm⁻¹). libretexts.org

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring produce a set of characteristic bands in the 1450-1600 cm⁻¹ region. libretexts.org

C-N Stretch: The stretching vibration of the C-N bond of the amine is typically found in the 1250-1350 cm⁻¹ range.

C-H Bends: Out-of-plane ("oop") bending vibrations of the aromatic C-H bonds in the 675-900 cm⁻¹ region can provide information about the substitution pattern on the benzene ring. libretexts.org

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Alkyl Groups | C-H Stretch | 2850 - 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Amine | C-N Stretch | 1250 - 1350 |

| Aromatic Ring | C-H Out-of-Plane Bend | 675 - 900 |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrational Analysis

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule, providing a detailed fingerprint of its molecular structure. For this compound, the Raman spectrum is dominated by vibrations originating from the indole core and the methyl substituent. The analysis of indole and its methylated analogs, such as 1-methylindole (B147185) and 3-methylindole, provides a strong basis for assigning the vibrational modes of this compound. researchgate.netnih.govdergipark.org.tr

The vibrational spectrum can be divided into several key regions:

N-H and C-H Stretching Region (3000-3500 cm⁻¹): The N-H stretching vibration in heterocyclic compounds typically appears in the 3000-3500 cm⁻¹ range. journalcra.com For indoles without a substituent on the nitrogen, a sharp peak is expected around 3400-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations from the benzene ring moiety are observed in the 3000–3100 cm⁻¹ region. scirp.org The methyl group introduces characteristic asymmetric and symmetric C-H stretching vibrations, typically found around 2940 cm⁻¹ and 2885 cm⁻¹, respectively. dergipark.org.tr

Ring Vibrational Region (1000-1600 cm⁻¹): This region is complex, featuring C=C aromatic stretching, C-N stretching, and C-H in-plane bending vibrations. dergipark.org.trjournalcra.com The indole ring itself has characteristic vibrations, including a well-known indole ring breathing mode. For instance, in some indole derivatives, a characteristic band appears at 758 cm⁻¹. nih.gov

Low-Frequency Region (below 1000 cm⁻¹): This area includes C-H out-of-plane bending, ring deformation modes, and vibrations associated with the substituent. The methyl group's rocking and torsional modes would also appear here.

The position of the methyl group at the 4-position on the benzene ring influences the electronic distribution and, consequently, the intensity and position of certain Raman bands compared to indole or other methyl-substituted isomers. nih.gov Detailed assignments are often supported by computational methods like Density Functional Theory (DFT), which can predict vibrational frequencies with good accuracy. nih.govresearchgate.netnih.gov

Table 1: Predicted Characteristic FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch | 3400 - 3500 | Characteristic of the indoline N-H group. |

| Aromatic C-H Stretch | 3000 - 3100 | Vibrations from the benzene portion of the ring. |

| Methyl C-H Asymmetric Stretch | ~2940 | Vibration of the C4-methyl group. dergipark.org.tr |

| Methyl C-H Symmetric Stretch | ~2885 | Vibration of the C4-methyl group. dergipark.org.tr |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands corresponding to the benzene ring. |

| C-N Stretch | 1075 - 1155 | Stretching of the carbon-nitrogen bond in the pyrrole (B145914) ring. journalcra.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org In molecules like this compound, the primary chromophore is the bicyclic indole system, which contains π electrons. The absorption of UV radiation in organic molecules is typically restricted to functional groups (chromophores) with valence electrons of low excitation energy. tanta.edu.eg

The UV-Vis spectrum of an indole derivative generally displays two main absorption bands originating from π → π* transitions within the aromatic system. acs.org

A high-energy transition typically occurs in the far-UV region (around 200-230 nm).

A lower-energy transition appears at longer wavelengths (around 260-290 nm).

The presence of the saturated five-membered ring in indoline, as opposed to the aromatic pyrrole ring in indole, significantly alters the electronic structure. The conjugation is limited to the benzene ring. However, the nitrogen atom's lone pair can still participate in n → π* transitions. The methyl group acts as a weak electron-donating group (auxochrome), which can cause a small shift in the absorption maxima to longer wavelengths (a bathochromic or red shift) and potentially an increase in absorption intensity (a hyperchromic effect). tanta.edu.eg The solvent used for analysis can also influence the position and intensity of absorption bands. rsc.org

For substituted indolines, the UV-Vis spectra are primarily dictated by the transitions within the substituted benzene ring. mdpi.com The electronic transitions in this compound would be characteristic of a substituted aniline (B41778) derivative, where the nitrogen lone pair interacts with the benzene π-system.

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax Range (nm) | Notes |

|---|---|---|

| π → π* | 230 - 250 | Corresponds to electronic transitions within the benzene ring. |

| π → π* | 280 - 300 | Lower energy transition, characteristic of the aniline-like structure. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a "gold standard" for identifying and quantifying volatile and semi-volatile organic compounds in a mixture. wikipedia.org In the context of this compound, GC-MS is used to assess its purity by separating it from starting materials, byproducts, or solvents from a synthesis.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and travels through a capillary column. notulaebotanicae.ro The separation is based on the compound's boiling point and affinity for the column's stationary phase. This compound, being a relatively volatile compound, is well-suited for GC analysis. After separation, the compound enters the mass spectrometer, where it is ionized (commonly by electron impact, EI), and a mass spectrum is generated. The resulting chromatogram will show a peak for this compound at a specific retention time, and the corresponding mass spectrum will show its molecular ion and characteristic fragment ions. nih.govporkcheckoff.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

While standard MS provides the nominal mass (to the nearest integer) of an ion, High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio to four or more decimal places. innovareacademics.in This high accuracy allows for the unambiguous determination of a molecule's elemental formula, as each formula has a unique exact mass. chromatographyonline.com Techniques like Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) are common HRMS methods. innovareacademics.inlcms.cz

For this compound (C₉H₁₁N), the theoretical exact mass of the neutral molecule is calculated using the precise masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N). The protonated molecule, [M+H]⁺, is often observed in techniques like electrospray ionization (ESI). Comparing the experimentally measured exact mass to the calculated value (with an error of <5 ppm) confirms the elemental composition. chromatographyonline.com This is a critical step in the definitive identification of a newly synthesized compound or an unknown analyte. acs.orgrsc.org

Table 3: HRMS Data for this compound

| Species | Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M] | C₉H₁₁N | 133.08915 |

Fragmentation Pathway Analysis in Mass Spectrometry

When a molecule is ionized in a mass spectrometer, particularly using a high-energy method like electron impact (EI), the resulting molecular ion often has excess energy, causing it to break apart into smaller, charged fragments and neutral pieces. The pattern of these fragments is predictable and highly characteristic of the original molecular structure.

The fragmentation of indole derivatives is well-studied. researchgate.netscirp.org For this compound, several key fragmentation pathways can be predicted:

Loss of a Methyl Radical: A very common fragmentation for methylated aromatic compounds is the loss of the methyl group (•CH₃, 15 Da) to form a stable [M-15]⁺ ion. For this compound, this would result in an ion at m/z 118. This ion can rearrange to a stable tropylium-like or quinolinium-like structure.

Loss of a Hydrogen Atom: The molecular ion can lose a hydrogen atom (•H, 1 Da), particularly from the nitrogen or the α-carbon, to form an [M-1]⁺ ion at m/z 132.

Ring Cleavage: The five-membered indoline ring can undergo cleavage. A characteristic fragmentation in indoles is the loss of HCN (27 Da) from a fragment ion, which is a hallmark of the indole nucleus. scirp.org

Retro-Diels-Alder (RDA) type reaction: Cleavage of the saturated ring can occur, leading to the ejection of ethene (C₂H₄, 28 Da), resulting in a fragment ion that retains the aromatic portion of the molecule.

Analysis of these fragmentation patterns allows for the confirmation of the core indoline structure and the position of the methyl substituent. scispace.com

Table 4: Predicted Major Mass Spectrometry Fragments for this compound

| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure/Identity |

|---|---|---|

| 133 | - | Molecular Ion [M]⁺ |

| 132 | •H | [M-H]⁺ |

| 118 | •CH₃ | [M-CH₃]⁺, likely a stable cation |

Computational Chemistry and Theoretical Studies on 4 Methylindoline

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, yielding information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density rather than the complex many-electron wavefunction. physchemres.org This approach offers a favorable balance between accuracy and computational cost, making it a standard tool for analyzing medium-sized organic molecules. researchgate.net For 4-methylindoline, DFT calculations would begin with geometry optimization, where the molecule's three-dimensional structure is adjusted to find the lowest energy (most stable) conformation. Following optimization, various electronic properties can be analyzed.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's chemical reactivity and kinetic stability. wuxiapptec.comchemmethod.com A small gap typically indicates a more reactive molecule. chemmethod.com

While specific HOMO-LUMO energy values for this compound are not available in the cited literature, the table below illustrates how such data would typically be presented.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data Not Available |

| ELUMO | Data Not Available |

| Energy Gap (ΔE) | Data Not Available |

The distribution of electrons in a molecule is rarely uniform. DFT calculations can quantify the partial charge on each atom, providing insight into the molecule's polarity. This information is often visualized using a Molecular Electrostatic Potential (MEP) map. An MEP map plots the electrostatic potential onto the electron density surface of the molecule. uni-muenchen.de Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack. uni-muenchen.detci-thaijo.org

For this compound, an MEP analysis would reveal the reactive sites, particularly the electron-rich nitrogen atom and the aromatic ring. Specific atomic charge values and MEP maps for this compound are not present in the surveyed literature.

| Atom | Partial Charge (a.u.) |

|---|---|

| Data Not Available for this compound |

After geometry optimization, a frequency calculation can be performed to predict the molecule's vibrational modes. scirp.org Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or rocking. researchgate.netglobalresearchonline.net These theoretical frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. goodinlab.com A key verification of a true energy minimum on the potential energy surface is the absence of any imaginary frequencies in the calculation. researchgate.net

Although experimental spectra for this compound may exist, the corresponding theoretical vibrational frequency calculations and their assignments are not found in the reviewed literature. A typical presentation of such data is shown below.

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |

|---|---|---|---|

| Data Not Available for this compound |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. irb.hrarxiv.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. While computationally more demanding than DFT, ab initio methods can provide higher accuracy for electronic structure determination, serving as a benchmark for other computational techniques. irb.hr Studies on related molecules like 1-methylindole (B147185) have utilized ab initio calculations to investigate intermolecular interactions. ox.ac.uk However, no specific high-accuracy ab initio studies dedicated to this compound were identified in the literature search.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling encompasses a broader range of computational techniques. Molecular dynamics (MD) simulations, for instance, are used to study the time-dependent behavior of molecules. nih.gov In an MD simulation, the motion of atoms and molecules is calculated over time by solving Newton's equations of motion. This allows for the exploration of conformational changes, molecular interactions, and the behavior of molecules in different environments, such as in solution. While MD simulations have been performed on related indole (B1671886) compounds to study their interactions in biological systems, no specific MD studies focused on this compound itself were found. nih.govjlu.edu.cn

Conformational Analysis of this compound and its Derivatives

Conformational analysis is a fundamental aspect of understanding a molecule's behavior, as its three-dimensional shape dictates its physical and chemical properties. For this compound, a key feature is the puckering of the five-membered dihydro-pyrrole ring and the orientation of the methyl group on the benzene (B151609) ring.

Theoretical studies, often employing methods like Density Functional Theory (DFT), are used to determine the relative energies of different conformers. researchgate.net These calculations help identify the most stable, or lowest energy, conformations that the molecule is likely to adopt. The puckering of the five-membered ring in indoline (B122111) derivatives can be described by a puckering amplitude and a phase angle. For this compound, the presence of the methyl group can influence the preferred puckering of the adjacent five-membered ring.

Table 1: Calculated Relative Energies of this compound Conformers

This interactive table would present data from computational studies, allowing users to sort by parameters such as the computational method used, basis set, and the calculated relative energy of each conformer.

| Conformer | Dihedral Angle (C3-C3a-C4-C(CH3)) (°) | Relative Energy (kcal/mol) | Computational Method |

| Axial-like | 0 | 1.93 | DFT (B3LYP/6-31G) |

| Equatorial-like | 180 | 0 | DFT (B3LYP/6-31G) |

Note: The data in this table is illustrative and based on typical energy differences found in similar systems. rsc.org Actual values would require specific quantum chemical calculations for this compound.

Molecular Dynamics Simulations for Conformational Space Exploration

While static quantum chemical calculations provide information about energy minima, molecular dynamics (MD) simulations offer a dynamic picture of a molecule's conformational landscape. nih.govmdpi.com MD simulations model the movement of atoms over time, providing insights into the flexibility of the molecule and the transitions between different conformations. nih.govnih.gov

By simulating this compound in a virtual environment (often in a solvent to mimic real-world conditions), researchers can explore the full range of accessible conformations. These simulations can reveal not only the most stable conformers but also the energy barriers between them, which dictate the rates of conformational change. Coarse-grained force fields, like Martini, can be employed for longer timescale simulations of larger systems, although all-atom force fields are typically used for detailed analysis of small molecules like this compound. mdpi.comcgmartini.nl

The results of MD simulations can be analyzed to generate Ramachandran-like plots for the puckering of the five-membered ring, showing the probability of finding the ring in a particular conformation. This provides a comprehensive map of the molecule's conformational preferences.

Reactivity and Mechanism Studies

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the reactants, products, and transition states, it is possible to map out the entire reaction pathway and understand the factors that control the reaction's outcome.

Transition State Analysis for Reaction Pathways of this compound

A transition state is a high-energy, transient species that exists at the peak of the energy profile of a reaction step. youtube.comucsb.edu Identifying the structure and energy of the transition state is crucial for understanding the kinetics of a reaction. pearson.com Computational methods, such as synchronous transit-guided quasi-Newton (QST2 and QST3) approaches, are used to locate these saddle points on the potential energy surface. ucsb.edu

For reactions involving this compound, such as electrophilic aromatic substitution or N-alkylation, transition state analysis can reveal the detailed geometry of the interacting molecules at the point of bond formation or breakage. rsc.org For instance, in a Friedel-Crafts type reaction, calculations can model the interaction of the indoline ring with an electrophile, stabilized by a catalyst, and determine the activation energy of the reaction. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the located transition state smoothly connects the reactants and products. rsc.orgresearchgate.net

Table 2: Calculated Activation Energies for a Hypothetical Reaction of this compound

This interactive table would allow users to compare activation energies for different proposed reaction pathways or under different catalytic conditions.

| Reaction Step | Reactants | Products | Calculated Activation Energy (kcal/mol) | Computational Method |

| C7-Alkylation | This compound + Alkyl Halide | C7-alkyl-4-methylindoline | 24.8 | DFT (M06-2X/6-311++G(d,p)) |

| N-Alkylation | This compound + Alkyl Halide | N-alkyl-4-methylindoline | 22.5 | DFT (M06-2X/6-311++G(d,p)) |

Note: The data presented is hypothetical and serves to illustrate the type of information obtained from transition state analysis. Specific values are highly dependent on the reaction and computational level of theory. rsc.orgsioc-journal.cn

Theoretical Prediction of Regioselectivity and Stereoselectivity in this compound Reactions

Many reactions involving substituted indolines like this compound can potentially yield multiple products (regioisomers or stereoisomers). Computational chemistry can be used to predict the selectivity of these reactions by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest activation energy is expected to be the major one.

For example, in the C-H functionalization of this compound, theoretical calculations can help predict whether substitution will occur at the C2, C5, C6, or C7 position of the indoline ring. rsc.org By calculating the energies of the transition states leading to each of these products, the regioselectivity can be rationalized and predicted. Similarly, for reactions that create a new stereocenter, the relative energies of the transition states leading to the different stereoisomers can predict the enantiomeric or diastereomeric excess. chinesechemsoc.org

A study on the reaction of N-methylindole with a keto ester catalyzed by InX3 demonstrated the power of DFT in predicting regioselectivity, finding that the formation of the 1,4-adduct was kinetically favored over the 1,2-adduct. sioc-journal.cn Similar computational approaches can be applied to predict the outcomes of reactions involving this compound.

QSAR and Ligand Design Principles for Indoline Scaffolds (excluding specific biological effects or trials)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with a particular property. orientjchem.orgd-nb.info In the context of ligand design, QSAR can be used to predict the properties of novel molecules based on the properties of known compounds, without the need for synthesis and testing.

In Silico Screening and Virtual Ligand Docking for Potential Molecular Interactions

In silico screening involves the use of computational methods to search large databases of virtual compounds to identify those that are likely to have desired properties. For indoline scaffolds, this could involve screening for molecules with specific electronic or steric properties that might lead to favorable interactions with a hypothetical molecular target.

Virtual ligand docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. orientjchem.org While excluding specific biological targets, the principles of docking can be discussed in a general sense. The process involves placing a ligand (in this case, a molecule based on the this compound scaffold) into a binding site of a receptor and scoring the different poses based on their predicted binding affinity.

Studies on various indole derivatives have utilized QSAR and docking to understand the structural requirements for certain activities. benthamdirect.commdpi.com These studies often identify key molecular features, such as the placement of hydrogen bond donors and acceptors or hydrophobic groups, that are important for molecular recognition. researchgate.net For the indoline scaffold, computational models can be built to predict how modifications to the ring system or its substituents would affect its potential to interact with a complementary binding partner. The strain energy of the ligand upon binding is also an important consideration, as ligands rarely bind in their absolute lowest energy conformation. nih.gov

Table 3: Key Molecular Descriptors for Indoline Scaffolds in Ligand Design

This interactive table would list important physicochemical descriptors and their typical influence on molecular interactions, based on general principles of medicinal chemistry and QSAR studies.

| Descriptor | Definition | Importance in Ligand Design |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Influences solubility and ability to cross non-polar barriers. |

| TPSA (Topological Polar Surface Area) | The sum of surfaces of polar atoms in a molecule. chemscene.com | Relates to hydrogen bonding potential and membrane permeability. |

| Number of Rotatable Bonds | The count of bonds that allow free rotation. chemscene.com | A measure of molecular flexibility; higher numbers can lead to a greater entropic penalty upon binding. |

| Hydrogen Bond Donors/Acceptors | The number of N-H or O-H bonds and N or O atoms. chemscene.com | Crucial for forming specific directional interactions with a binding partner. |

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing lead compounds. For this compound, computational methods provide a powerful lens to predict how structural modifications would impact its biological activity. Although specific, extensive SAR studies on this compound itself are not widely published, the principles can be extrapolated from research on analogous indoline and indole derivatives. researchgate.netnih.gov

Computational SAR studies for this compound would typically involve creating a library of virtual derivatives by modifying its core structure. These modifications could include altering the position of the methyl group, substituting other functional groups on the aromatic ring or the indoline nitrogen, and opening the pyrrolidine (B122466) ring. Molecular docking simulations are then employed to predict the binding affinity and orientation of these derivatives within the active site of a specific biological target, such as an enzyme or receptor. researchgate.netacs.org For instance, studies on similar indoline derivatives have successfully used molecular docking to identify key interactions with targets like the Epidermal Growth Factor Receptor (EGFR) kinase domain. researchgate.net

A hypothetical computational SAR study on this compound derivatives targeting a protein kinase could yield data on how different substituents affect binding energy. The results often reveal crucial information: for example, that adding hydrogen bond donors or acceptors at specific positions might enhance binding affinity, while bulky groups at other positions could cause steric clashes, reducing activity. acs.org This information is critical for guiding the synthesis of new compounds with improved potency and selectivity. acs.org

Below is an illustrative data table representing hypothetical results from a computational SAR study on this compound derivatives.

| Compound | Modification on this compound Scaffold | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| This compound | Parent Compound | -6.5 | Hydrophobic interaction via methyl group |

| Derivative A | Addition of a hydroxyl group at C6 | -7.8 | Hydrogen bond with Serine residue; Hydrophobic interaction |

| Derivative B | Addition of a methoxy (B1213986) group at C6 | -7.2 | Weaker hydrogen bond; Hydrophobic interaction |

| Derivative C | N-acetylation | -6.1 | Potential steric hindrance at the binding pocket entrance |

| Derivative D | Replacement of 4-methyl with 4-trifluoromethyl | -7.5 | Enhanced hydrophobic interactions; Halogen bond potential |

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Studies

Non-Covalent Interaction (NCI) analysis is a computational chemistry technique used to visualize and understand the nature of weak interactions within and between molecules. jussieu.frjussieu.fr These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, are crucial for molecular conformation, crystal packing, and ligand-receptor binding. nih.govresearchgate.net The method is based on the electron density (ρ) and its derivative, the reduced density gradient (RDG), s(r). chemtools.org

By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), different types of interactions can be identified. mdpi.comjussieu.fr Spikes in the low-gradient, low-density region of the resulting 2D plot are indicative of non-covalent interactions. chemtools.org These interactions can then be visualized in 3D space as isosurfaces, which are color-coded to distinguish between attractive and repulsive forces. researchgate.net

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weak, attractive van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes. chemtools.org

For this compound, NCI and RDG analysis can provide detailed insights into its intramolecular interactions. A study on the closely related isomer, 1-Methylindole, utilized these methods to characterize its structural properties. researchgate.netdergipark.org.tr A similar analysis on this compound would likely reveal weak van der Waals interactions involving the fused benzene and pyrrolidine rings, as well as potential C-H···π interactions. The methyl group at the C4 position would also contribute to these weak forces. Understanding the landscape of these non-covalent forces is essential for predicting the molecule's physical properties and how it will interact with biological macromolecules.

The following table summarizes the types of non-covalent interactions that would be expected in a theoretical RDG analysis of this compound.

| Interaction Type | Location in this compound | Expected sign(λ₂)ρ value | Isosurface Color |

|---|---|---|---|

| Van der Waals Interactions | Between the fused aromatic and aliphatic rings | Close to zero | Green |

| Intramolecular C-H···π | Between C-H bonds of the pyrrolidine ring and the benzene ring π-system | Slightly negative | Greenish-Blue |

| Steric Repulsion | Localized areas of close atomic contact, potentially involving the methyl group | Positive | Red |

| N-H···π Interaction (in dimers) | Between the N-H of one molecule and the π-system of another | Negative | Blue |

Role of 4 Methylindoline As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Heterocyclic Scaffolds

4-Methylindoline serves as a valuable starting material for the synthesis of a variety of heterocyclic scaffolds. The electron-rich nature of the indoline (B122111) ring system, further enhanced by the electron-donating methyl group, makes it an excellent participant in reactions that lead to the formation of new ring systems.

Cycloaddition Reactions with this compound as a Dienophile or Diene Precursor

While specific examples of this compound acting as a dienophile or a diene precursor in classical Diels-Alder reactions are not extensively documented in readily available literature, the general reactivity of the indoline core suggests its potential in such transformations. The double bond within the five-membered ring of an appropriately functionalized this compound derivative could, in principle, act as a dienophile, reacting with a conjugated diene to form a new six-membered ring. Conversely, transformation of the indoline ring into a diene system could allow it to participate as the 4π component in a [4+2] cycloaddition.

More broadly, the indole (B1671886) nucleus, from which indoline is derived, is known to undergo various cycloaddition reactions, including [3+2] and [4+3] cycloadditions, to construct complex polycyclic systems. These reactions often involve the dearomatization of the indole ring to generate the indoline core within the final product. The presence of the 4-methyl group can influence the regioselectivity and stereoselectivity of these cycloadditions due to its steric bulk and electronic effects.

Annulation Reactions for Polycyclic Indoline Systems

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for the construction of polycyclic indoline systems, and this compound can be a key starting material in these strategies. Various methodologies, often catalyzed by transition metals, have been developed to construct fused ring systems onto the indoline framework.

A general representation of a transition metal-catalyzed annulation reaction to form a polycyclic indoline system is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound Derivative | Annulating Agent | Transition Metal (e.g., Pd, Cu) | Polycyclic this compound System |

Chiral Auxiliary or Ligand Precursor

The inherent chirality of certain this compound derivatives, or the potential to introduce chirality, makes them attractive candidates for use as chiral auxiliaries or as precursors to chiral ligands in asymmetric catalysis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.

Although specific, widely adopted chiral auxiliaries based on the this compound scaffold are not prominently featured in the current literature, the structural rigidity and the potential for functionalization of the indoline ring make it a promising platform for the design of new chiral controllers. For example, a chiral this compound derivative could be acylated, and the resulting amide could direct the stereoselective alkylation of the α-carbon.

Furthermore, this compound can serve as a foundational structure for the synthesis of chiral ligands for asymmetric catalysis. By introducing coordinating atoms such as nitrogen or phosphorus onto the this compound framework, novel ligands can be prepared. These ligands can then be complexed with transition metals to create catalysts for a variety of enantioselective transformations, such as hydrogenations, allylic alkylations, and cross-coupling reactions. The stereochemical environment created by the chiral this compound-based ligand would be crucial in determining the enantioselectivity of the catalyzed reaction.

Intermediate in the Synthesis of Natural Product Analogs (General Structural Analogies)

The indoline core is a common feature in a vast number of natural products, many of which exhibit significant biological activity. This compound can serve as a key intermediate in the synthesis of analogs of these natural products. By incorporating the this compound moiety, medicinal chemists can create novel compounds with potentially improved pharmacological properties, such as enhanced potency, selectivity, or metabolic stability.

For example, the pyrroloindoline skeleton is found in a class of alkaloids with interesting biological profiles. Synthetic strategies towards these complex molecules often involve the construction of the tricyclic core from simpler building blocks. This compound could be utilized in such syntheses to produce analogs bearing a methyl group on the aromatic ring, allowing for the exploration of structure-activity relationships. The synthesis of these analogs often involves multi-step sequences where the this compound core is elaborated with other functional groups and ring systems.

The general approach to synthesizing natural product analogs using this compound can be summarized in the following table:

| Natural Product Class | Key Synthetic Strategy | Role of this compound |

| Indole Alkaloids | Construction of polycyclic core | Provides a methylated aromatic ring for SAR studies |

| Pyrroloindoline Alkaloids | Annulation or cycloaddition | Starting material for building the tricyclic system |

Role in Material Science Applications (e.g., in Optoelectronic or Sensing Materials, if applicable to indoline scaffolds)

The unique electronic properties of the indoline scaffold have led to its investigation in the field of material science, particularly in the development of optoelectronic and sensing materials. The electron-rich nature of the indoline ring makes it a good electron donor, a property that is highly desirable in materials for organic electronics.

While research specifically focused on this compound in this area is still emerging, the broader class of indoline derivatives has shown promise. For instance, indoline-based dyes have been used as sensitizers in dye-sensitized solar cells (DSSCs). The indoline moiety acts as the electron donor part of the dye molecule, and its properties can be tuned by introducing substituents. The 4-methyl group, being an electron-donating group, could potentially enhance the electron-donating ability of the indoline core, leading to improved performance of such devices.

In the area of sensing, the indoline framework can be incorporated into molecules designed to detect specific analytes. The interaction of the analyte with the sensor molecule can lead to a change in its optical or electronic properties, such as fluorescence or conductivity, allowing for detection. The methyl group in this compound could influence the binding affinity and selectivity of such sensors.

The potential applications of this compound-based materials are outlined below:

| Application Area | Role of this compound Moiety | Potential Advantage of 4-Methyl Group |

| Organic Solar Cells | Electron donor component in organic dyes | Enhanced electron-donating ability |

| Organic Light-Emitting Diodes (OLEDs) | Component of host or emissive materials | Tuning of electronic properties |

| Chemical Sensors | Recognition unit for specific analytes | Modification of binding properties and selectivity |

Mechanistic Investigations of Reactions Involving 4 Methylindoline

Elucidation of Reaction Mechanisms through Experimental and Computational Approaches

The synergy between experimental observations and computational modeling provides a powerful strategy for unraveling complex reaction mechanisms. For indole (B1671886) derivatives, including those structurally related to 4-methylindoline, this dual approach has been instrumental in understanding various transformations.

Experimental techniques often provide the initial clues about a reaction pathway. Product analysis, the isolation or trapping of intermediates, and kinetic studies offer tangible evidence of the species involved and the sequence of events. For instance, in the context of Friedel-Crafts hydroxyalkylation of indole derivatives with aldehydes, solid-state NMR experiments have successfully observed and characterized hydroxylic intermediate species, providing direct evidence for the proposed mechanism. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), complement these experimental findings by providing detailed energetic and structural information about transition states and intermediates that are often too fleeting to be observed directly. acs.org For example, DFT calculations have been used to investigate the rhodium-catalyzed C-H functionalization of indoles. These studies have explored the feasibility of different pathways, such as those involving a carbonium ylide intermediate followed by a acs.orgrsc.org-proton transfer to form a free enol, or a concerted C-O and C-C bond formation to yield an oxocarbonium ylide intermediate. acs.org The calculated energy barriers for these steps help to determine the most probable reaction pathway. acs.org

In a study on the rhodium-catalyzed C-H activation, a plausible mechanism was proposed based on experimental results and previous reports. nih.gov This highlights how experimental data serves as the foundation upon which computational models are built and validated. Similarly, the mechanism of the photocatalytic alkylation of N-methylindole with ethyl diazoacetate (EDA) was probed, with computational studies helping to rationalize the observed outcomes. chemrxiv.org

The table below summarizes the free energy profile for the C-H insertion of indole through a proposed pathway, illustrating the application of DFT calculations in mechanistic elucidation.

Table 1: Calculated Free Energy Profile for a Proposed C-H Insertion Pathway of Indole. acs.org

Kinetic Studies for Reaction Rate Determination

Kinetic studies are crucial for quantifying the rates of chemical reactions and understanding how these rates are influenced by various factors such as reactant concentrations, temperature, and catalysts. asianpubs.org A rate law, determined experimentally, describes the mathematical relationship between the reaction rate and the concentrations of the reactants. asianpubs.org The proportionality constant in this relationship is the rate constant (k). nih.gov

For reactions involving indole and its derivatives, kinetic studies have provided valuable insights into their mechanisms. For example, the kinetics of the polymerization of indole using potassium peroxodisulphate was followed by UV-Vis spectroscopy. copernicus.org The reaction was found to follow an empirical rate law, Rp = k[IND][PDS], with a determined rate constant, providing evidence for a mechanism involving a radical cation-monomer reaction pathway. copernicus.org

The table below presents kinetic data for the thermal decomposition of indole, showcasing the determination of first-order rate constants for the formation of various products.

Table 2: First-Order Arrhenius Rate Parameters for the Thermal Decomposition of Indole. acs.org

Isotopic Labeling Experiments to Probe Reaction Pathways

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing direct evidence for proposed mechanistic pathways. acs.orgresearchgate.net By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), chemists can track the position of the label in the products, thereby elucidating bond-breaking and bond-forming events.

A key application of isotopic labeling is the determination of the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. copernicus.org A significant KIE suggests that the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. acs.org

In the context of this compound and related structures, deuterium (B1214612) labeling has been employed to probe reaction mechanisms. For instance, a practical and facile synthesis of deuterium-labeled indoles, including 4-methylindole (B103444), has been developed via an acid-catalyzed hydrogen-deuterium exchange. The deuteration of 4-methylindole was achieved by heating it in deuterated acetic acid (CD₃CO₂D), leading to the incorporation of deuterium atoms into the indole ring.